Physicochemical Differentiation: Hydrogen Bond Donor Count vs. Unsubstituted and N4-Methyl Analogs
1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine possesses zero hydrogen bond donors (HBD = 0), a critical determinant for passive blood-brain barrier permeability. The unsubstituted parent compound 4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine bears one HBD on the triazole NH, while 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine clinical candidates retain an additional hydrogen bond donor capacity depending on substituents [1][2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 (PubChem computed) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine: 1 HBD. 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine (P2X7 clinical candidate): 1 HBD (amine NH). |
| Quantified Difference | Target compound has 1 fewer HBD than both comparators. |
| Conditions | Computed molecular descriptor (Cactvs 3.4.8.18) from PubChem. Comparator values confirmed by structural inspection. |
Why This Matters
Zero HBD directly correlates with improved passive CNS permeability, making this compound a superior starting point for brain-penetrant lead optimization compared to analogs that already contain one H-bond donor.
- [1] PubChem. Compound Summary for CID 15190929: 1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 21764054: 4,5,6,7-Tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine. National Center for Biotechnology Information (2026). View Source
